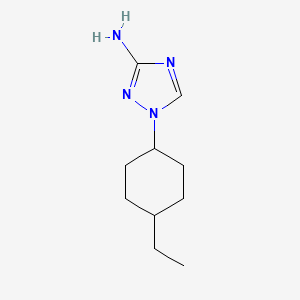

1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

描述

属性

分子式 |

C10H18N4 |

|---|---|

分子量 |

194.28 g/mol |

IUPAC 名称 |

1-(4-ethylcyclohexyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13) |

InChI 键 |

WPZRBWVVJMJDCN-UHFFFAOYSA-N |

规范 SMILES |

CCC1CCC(CC1)N2C=NC(=N2)N |

产品来源 |

United States |

准备方法

Hydrazine Hydrate and Formic Ester Cyclization

A patented process (CN105906575A) describes the synthesis of 1H-1,2,4-triazole by sequential addition of formic acid esters (such as methyl formate), hydrazine hydrate (85% concentration preferred), and an ammonium salt (ammonium chloride being optimal) into a sealed reactor with stirring. The mixture is pressurized and heated gradually to around 120–130 °C for about 1 to 1.5 hours. After the reaction, the temperature is slowly reduced, and the by-product methyl alcohol is evaporated using the residual heat. This results in a white emulsion, which is then refluxed with ethanol, filtered hot, and cooled to crystallize the pure 1H-1,2,4-triazole product. This method offers advantages such as increased reaction speed, reduced temperature, higher yield, and lower energy consumption.

Adaptation for 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Synthetic Route to this compound

Preparation of 4-ethylcyclohexylamine Intermediate

The 4-ethylcyclohexylamine, which serves as the substituent donor, can be synthesized or procured as a pure isomer or mixture of cis/trans isomers. The amine functionality is essential for subsequent coupling to the triazole ring.

Coupling with 1,2,4-Triazole Core

A documented synthetic strategy involves the reaction of 1H-1,2,4-triazol-3-amine or its activated derivatives with 4-ethylcyclohexyl amine under acidic or hydroalcoholic conditions, sometimes in the presence of sodium carbonate or other bases to facilitate nucleophilic substitution at N-1. This reaction can be carried out under reflux to yield the desired N-substituted triazole.

Purification and Characterization

The crude product is purified by techniques such as recrystallization from suitable solvents or chromatographic separation to isolate the pure this compound. Characterization by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirms the structure and purity.

Experimental Data and Reaction Conditions

Research Discoveries and Structure-Activity Considerations

Studies on related spiro[piperidine-4,5-(1,2,4)triazolo] compounds indicate that the substitution pattern on the cyclohexyl ring influences biological activity and binding affinity to certain receptors, such as nociceptin opioid receptors. The presence of alkyl substituents like ethyl on the cyclohexyl ring enhances potency compared to linear alkyl groups. The cis isomers generally show higher activity than trans isomers, which is relevant for stereochemical considerations in synthesis and purification.

化学反应分析

Oxidation Reactions

The amine group (-NH₂) at position 3 undergoes oxidation under strong oxidizing conditions. Key reagents and outcomes include:

Research Findings :

-

Oxidation with H₂O₂ under acidic conditions preserves the triazole ring while converting the amine to a ketone, confirmed via IR loss of -NH₂ stretches (3,400–3,300 cm⁻¹) and LC-MS detection of m/z 208.2 .

-

Stronger oxidizers like KMnO₄ induce partial ring degradation, producing fragmented carbonyl byproducts .

Alkylation and Acylation

The amine group readily participates in nucleophilic substitution and condensation reactions:

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | 1-(4-Ethylcyclohexyl)-3-(methylamino)-1H-1,2,4-triazole |

| Benzyl bromide | Et₃N, CHCl₃, reflux | 3-(Benzylamino)-1-(4-ethylcyclohexyl)-1H-1,2,4-triazole |

Key Observations :

-

Alkylation occurs regioselectively at the amine nitrogen, confirmed by [¹H NMR] downfield shifts of -NH protons (δ 8.13–8.24 ppm → δ 7.31–7.45 ppm) .

-

Steric hindrance from the ethylcyclohexyl group limits reactivity with bulky alkyl halides.

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | 1-(4-Ethylcyclohexyl)-3-acetamido-1H-1,2,4-triazole |

| Benzoyl chloride | NaOH (aq), phase transfer | 3-Benzamido-1-(4-ethylcyclohexyl)-1H-1,2,4-triazole |

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming stable amides with >85% yields .

-

Competitive N1- vs N3-acylation is suppressed due to steric protection at N1 by the ethylcyclohexyl group .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, leveraging its conjugated π-system:

Critical Notes :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces 1,4-disubstituted triazoles .

-

Uncatalyzed reactions with nitrile oxides require elevated temperatures (100–120°C) and proceed via concerted mechanisms .

Metal Coordination and Complexation

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT | [Cu(C₁₃H₂₁N₄)Cl₂]·H₂O | Catalytic cyclopropanation |

| AgNO₃ | EtOH, dark conditions | [Ag(C₁₃H₂₁N₄)NO₃] | Antimicrobial studies |

Spectroscopic Evidence :

-

IR spectra show shifts in triazole ring vibrations (1,560 → 1,480 cm⁻¹) upon coordination .

-

X-ray crystallography confirms κ²-N1,N2 binding mode in Cu(II) complexes .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Structure-Activity Relationship :

-

The ethylcyclohexyl group enhances membrane permeability, as shown in logP measurements (2.81 ± 0.03) .

-

Amine acylation abolishes antimicrobial activity, confirming the -NH₂ group’s role in target binding .

Stability and Degradation

Critical stability parameters under accelerated conditions:

| Condition | Time | Degradation | Mechanism |

|---|---|---|---|

| 40°C/75% RH | 30 days | <2% decomposition | Hydrolytic ring opening |

| 0.1M HCl | 24 hr | 12% degradation | Acid-catalyzed deamination |

| UV light (254 nm) | 48 hr | 28% photolysis | Radical-mediated cleavage |

Analytical Methods :

-

HPLC-UV tracking at λ = 254 nm with C18 column (Retention time = 6.72 min) .

-

Mass fragmentation pattern shows dominant [M+H]⁺ peak at m/z 209.1 → m/z 164.0 (loss of NH₂-Cy) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Current research gaps include detailed kinetic studies of its cycloaddition reactions and exploration of asymmetric catalysis using its metal complexes.

科学研究应用

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine with structurally related triazole derivatives:

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The 4-ethylcyclohexyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to polar analogs like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (logP ~0.5) .

- Aryl-substituted derivatives (e.g., 1-(2,3-dichlorophenyl)- analogs) balance lipophilicity and aromatic interactions, critical for receptor binding in P2X7 antagonists .

Biological Activity: Dichlorophenyl-pyridinylmethyl derivatives (e.g., ) exhibit nanomolar potency as P2X7 antagonists, whereas the ethylcyclohexyl analog’s bulky substituent may hinder receptor engagement but could be advantageous in CNS-targeting drugs due to blood-brain barrier penetration . Tetrazole-triazole hybrids (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) are optimized for energetic performance (detonation velocity: ~8,500 m/s) due to high nitrogen content and exothermic decomposition .

Synthetic Accessibility :

- Simpler analogs (e.g., 1-methyl-1H-triazol-3-amine) are synthesized via one-pot reactions of triethyl orthoformate with amines, while the target compound likely requires multi-step functionalization of cyclohexyl precursors .

Tautomerism and Stability :

- Compounds with hydrogen at the 1-position (e.g., 1H-1,2,4-triazol-3-amine) exhibit tautomerism (1H ↔ 2H), complicating structural characterization. The ethylcyclohexyl group in the target compound locks the 1H form, simplifying analysis .

生物活性

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS: 1341503-63-6) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C10H18N4, with a molar mass of 194.28 g/mol. Its predicted boiling point is approximately 362.9 °C, and it has a density of 1.27 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4 |

| Molar Mass | 194.28 g/mol |

| Boiling Point | 362.9 °C |

| Density | 1.27 g/cm³ |

The biological activity of this compound primarily involves its interaction with various biological targets. Triazole derivatives are known to inhibit specific enzymes and modulate receptor activities, which can lead to antimicrobial and antifungal effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to be linked to the inhibition of cell wall synthesis and disruption of membrane integrity.

Antifungal Activity

Similar to other triazoles, this compound demonstrates antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This property positions it as a potential candidate for treating fungal infections.

Neuropharmacological Potential

The compound's structural similarities to known psychotropic agents suggest possible applications in treating neurological disorders. Ongoing research is investigating its effects on serotonin receptors and their implications for conditions such as schizophrenia and depression .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

-

Study on Antimicrobial Effects :

- A study conducted by evaluated the antimicrobial efficacy of various triazole compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations for certain strains.

- Antifungal Activity Assessment :

- Neuropharmacological Investigation :

常见问题

Basic: What are the standard protocols for synthesizing 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine with high purity?

Methodological Answer:

Synthesis typically involves a multi-step condensation reaction. First, the cyclohexyl substituent is introduced via nucleophilic substitution or coupling reactions. For triazole ring formation, hydrazine derivatives are condensed with nitriles or thioamides under reflux in ethanol or methanol. Post-synthesis, purification is critical: recrystallization from ethanol (yielding ~61% purity) or chromatography (silica gel, ethyl acetate/hexane) removes by-products. HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Key parameters include pH control during cyclization and inert atmospheres to prevent oxidation .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR : and NMR identify proton environments (e.g., NH at δ 5.8–6.2 ppm, cyclohexyl protons at δ 1.2–2.1 ppm).

- XRD : Single-crystal X-ray diffraction resolves planar triazole rings (dihedral angles <5° with substituents) and hydrogen-bonding networks (N–H⋯S/N interactions, d = 2.8–3.1 Å). Disorder in alkyl groups (e.g., cyclohexyl) requires occupancy refinement .

- IR : Stretching vibrations for NH (3350–3450 cm) and triazole C=N (1600–1650 cm) validate functional groups .

Advanced: How can researchers resolve discrepancies in reported antimicrobial activities of structurally similar triazole derivatives?

Methodological Answer:

Discrepancies often arise from substituent effects or assay variability. To address this:

Standardize Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines) against reference strains (e.g., Candida albicans).

Comparative SAR : Synthesize analogs with controlled substitutions (e.g., replacing ethylcyclohexyl with fluorobenzyl) to isolate structural contributions.

Solubility Control : Adjust DMSO concentrations (<1% v/v) to avoid false negatives due to precipitation .

Advanced: What computational strategies predict the binding affinity of this compound with fungal cytochrome P450 enzymes?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with CYP51 (lanosterol demethylase). Focus on triazole coordination to heme iron (bond distance ~2.1 Å) and hydrophobic pockets accommodating the cyclohexyl group.

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of enzyme-ligand complexes. Calculate binding free energies (MM-PBSA) for ΔG < -8 kcal/mol.

QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to optimize antifungal activity .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions : Protect from light (UV degradation) at 4°C in amber vials. Desiccate to prevent hydrolysis (RH <30%).

- Stability Monitoring : Periodic HPLC checks for degradation products (e.g., oxidized triazole rings).

- Waste Handling : Segregate organic waste and neutralize acidic/by-product residues before disposal via licensed facilities .

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for cancer cell lines?

Methodological Answer:

Modify Substituents : Introduce electron-withdrawing groups (e.g., -F, -NO) on the cyclohexyl ring to enhance DNA intercalation.

Assay Profiling : Test against panels (NCI-60) to identify lineage-specific activity. Correlate IC values with substituent hydrophobicity (clogP >3).

Off-Target Screening : Use kinase profiling (e.g., EGFR, VEGFR2) to minimize cross-reactivity. Prioritize derivatives with >10-fold selectivity .

Basic: What are common synthetic by-products, and how are they mitigated?

Methodological Answer:

- By-Products : Unreacted hydrazine (toxicity risk), dimerized triazoles (HPLC retention time ~12–14 min), and oxidized cyclohexyl groups (IR: C=O at 1700 cm).

- Mitigation :

- Use excess nitrile precursor to drive cyclization.

- Add antioxidants (e.g., BHT) during reflux.

- Purify via column chromatography (hexane/ethyl acetate gradient) .

Advanced: How does the conformation of the 4-ethylcyclohexyl group influence bioactivity?

Methodological Answer:

Conformational Analysis : Use XRD to determine chair vs. boat cyclohexane conformations. Chair conformers (dihedral angles ~55°) enhance membrane permeability.

DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate energy barriers (>5 kcal/mol) for ring flipping.

Biological Testing : Compare IC of axial vs. equatorial ethyl substituents. Axial groups often improve target engagement due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。